benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzyl carbamate compounds often involves complex organic reactions that enable the introduction of the carbamate functional group into the desired molecular framework. For instance, an enantioselective synthesis method for a closely related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been developed, utilizing iodolactamization as a key step (Campbell et al., 2009). This method highlights the intricate approaches required to synthesize specific carbamate derivatives with precise stereochemistry.
Molecular Structure Analysis
The molecular structure of benzyl carbamates and their derivatives can be characterized using various spectroscopic techniques. For example, vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies, along with HOMO–LUMO, NBO, NLO, and MEP analysis, have been employed to understand the electronic and structural properties of similar compounds, such as Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate (Rao et al., 2016). These techniques provide insights into the electronic structure, vibrational modes, and potential reactivity of the compounds.
Chemical Reactions and Properties
Carbamate compounds undergo various chemical reactions, including oxidative photochemical cyclization, which is a method to synthesize benzo[a]carbazoles from related carbamate derivatives (Li et al., 2015). These reactions highlight the versatility of carbamate compounds in synthetic organic chemistry, enabling the construction of complex and biologically relevant structures.
Scientific Research Applications
Catalytic Applications
- Au(I)-Catalyzed Intramolecular Hydrofunctionalization : Research demonstrates the utility of carbamate derivatives in the Au(I)-catalyzed intramolecular hydroamination and hydroalkoxylation of allenes, leading to the formation of piperidines and oxygen heterocycles with high exo-selectivity. This method tolerates substitution at the alkyl and allenyl carbon atoms, proving effective for synthesizing complex organic structures with high yield (Zhang et al., 2006).
Synthetic Chemistry
- Synthesis of Phosphonates : The Mannich-type condensation involving benzyl carbamate, aldehydes, and chlorophosphite has been widely utilized for synthesizing arylmethylphosphonic derivatives, showcasing the compound's role in creating phosphorus-containing organic molecules (Cai et al., 2007).
- Sulfonamide-Based Carbamates : A series of benzyl carbamate derivatives was synthesized and tested for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in developing treatments for diseases like Alzheimer's (Magar et al., 2021).
properties
IUPAC Name |
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXPSFVNAPWXDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937251 |
Source
|
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)carbamate | |
CAS RN |
16684-31-4 |
Source
|
Record name | N-Carbobenzoxy-D-glucosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC170196 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-2-deoxyhexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.